

# Application Notes and Protocols for Investigational Agent EBC-129

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: DMX-129  
Cat. No.: B12405867

[Get Quote](#)

A Note on Compound Identification: The designation "**DMX-129**" is not uniquely assigned to a single agent in publicly available scientific literature. Several investigational compounds bear the "-129" suffix. This document focuses on EBC-129, a first-in-class antibody-drug conjugate, due to the availability of recent clinical trial data. Other agents identified with similar designations include:

- MCLA-129: A human anti-EGFR and anti-c-MET bispecific antibody.
- MM-129: An inhibitor of BTK/PI3K/AKT/mTOR and PD-L1.
- AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5.

Researchers should verify the specific agent of interest for their application.

## EBC-129: Overview and Mechanism of Action

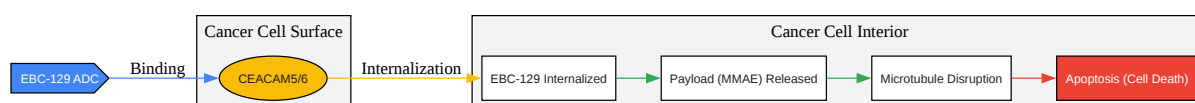
EBC-129 is a first-in-Singapore antibody-drug conjugate (ADC) being investigated for the treatment of solid tumors.[1] As an ADC, it combines a monoclonal antibody with a potent cytotoxic "payload," designed to deliver the cell-killing agent directly to cancer cells while minimizing damage to healthy tissue.[1]

**Mechanism of Action:** The antibody component of EBC-129 targets a specific glycosylation site found on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6. [1] These proteins are over-expressed on the surface of various cancer cells.[1] The cytotoxic payload is monomethyl auristatin E (MMAE), a drug known to be effective in other marketed ADCs.[1]

The process is as follows:

- **Binding:** The antibody portion of EBC-129 binds to the specific epitope on CEACAM5 and CEACAM6 on the cancer cell surface.[1]
- **Internalization:** The ADC is then taken into the cancer cell.[1]
- **Payload Release:** Inside the cell, the linker connecting the antibody and MMAE is cleaved, releasing the toxic payload.[1]
- **Cell Death:** The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (cell death).[1]

MMAE may also contribute to immunogenic cell death, suggesting potential for combination therapies with checkpoint inhibitors.[1]



[Click to download full resolution via product page](#)

Mechanism of action for the EBC-129 antibody-drug conjugate.

## Dosage and Administration

The following dosage information is derived from a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[2][3] These are investigational doses and should not be used for clinical decision-making outside of a formal clinical trial.

Table 1: Phase 1a Dose Escalation Cohorts[3]

Dose Level	Dosage (mg/kg)
1	0.3
2	0.6
3	1.2
4	1.8
5	2.0

| 6 | 2.2 |

Table 2: Recommended Phase 2 Doses (as of early 2025)[2]

Dosage (mg/kg)
1.8

| 2.2 |

Administration:

- EBC-129 is administered intravenously.
- The dosing frequency in the Phase 1 trial was every 3 weeks.[2]

## Clinical Trial Protocols

### Phase 1 Study (NCT05701527) in Advanced Solid Tumors

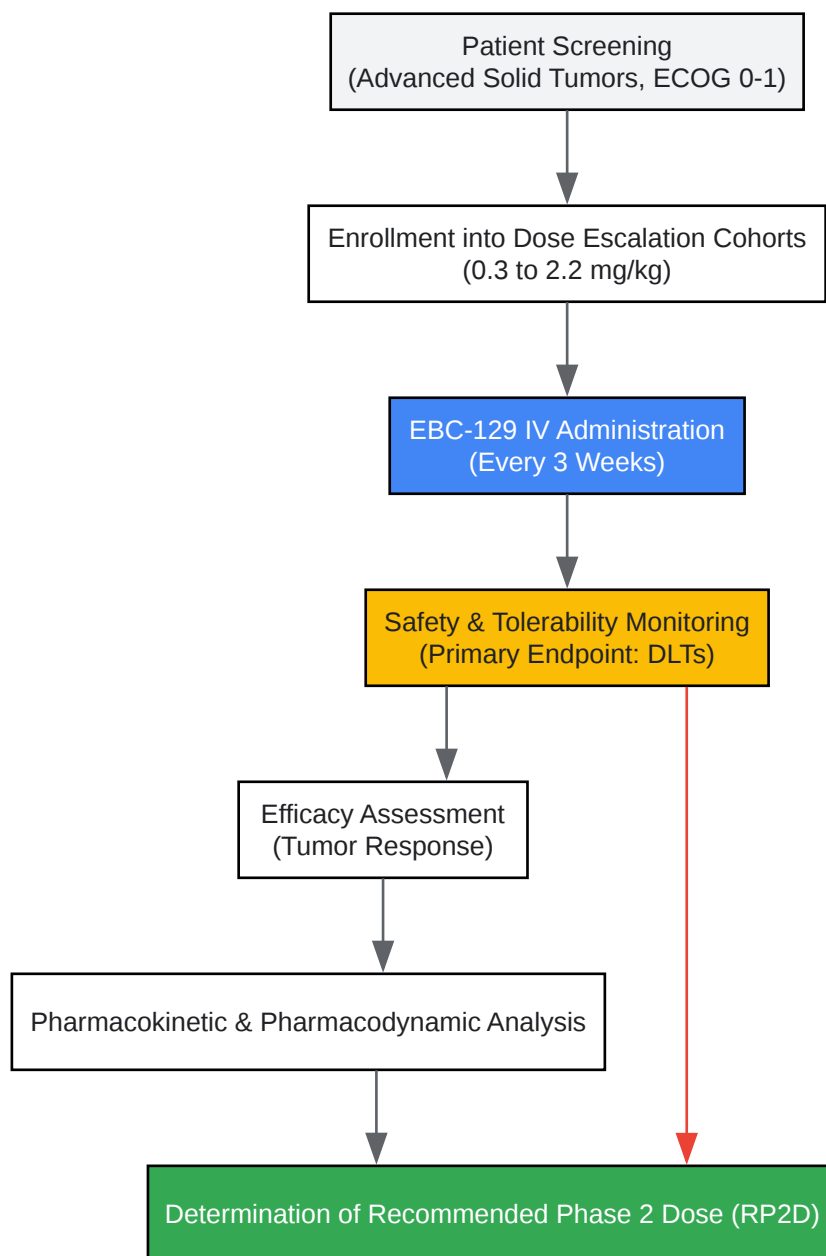
Objective: To determine the safety and tolerability of EBC-129 in patients with advanced solid tumors and to establish the recommended Phase 2 dose.[1][3] Secondary objectives included evaluating anti-cancer activity and pharmacokinetics.[3]

**Patient Population:**

- Patients with metastatic solid tumors for which standard treatment has failed.[1][3]
- Tumor types included pancreatic, colorectal, esophageal, gastric, neuroendocrine prostate, and appendiceal cancers.[3]
- ECOG performance status of 0 or 1.[3]

**Methodology:**

- Study Design: Phase 1a dose-escalation study using a Bayesian design.[3]
- Treatment: EBC-129 administered every 3 weeks at escalating doses (see Table 1).[2][3]
- Primary Endpoint: Safety, including the incidence of dose-limiting toxicities (DLTs).[3]
- Key Assessments:
  - Monitoring of adverse events.
  - Tumor response evaluation.
  - Pharmacokinetic analysis of drug levels in the blood.[1]
  - Serum levels of CEACAM5 and CEACAM6.[1]
  - Immunohistochemistry (IHC) assay for patient selection.[1]



[Click to download full resolution via product page](#)

Workflow for the Phase 1 clinical trial of EBC-129.

## Summary of Clinical Findings

The following tables summarize key efficacy and safety data from the Phase 1 trial, with a focus on patients with pancreatic ductal adenocarcinoma (PDAC).

Table 3: Efficacy of EBC-129 in Heavily Pretreated PDAC Patients (ASCO 2025 Data)[2]

Metric	Overall (All Doses)	1.8 mg/kg Dose	2.2 mg/kg Dose
Objective Response Rate (ORR)	20.0%	25%	20.0%
Disease Control Rate (DCR)	71.4%	-	-

| Median Progression-Free Survival (PFS) | 12.9 weeks | 19.1 weeks | 12.1 weeks |

Table 4: Key Safety Findings (as of August 2024)[3]

Finding	Description
Maximum Tolerated Dose (MTD)	<b>Determined to be 2.2 mg/kg.</b>
Dose-Limiting Toxicities (DLTs)	- Grade 4 neutropenia (at 2.2 mg/kg)- Grade 3 increased AST (at 2.0 mg/kg)

| Most Common Grade 3+ Treatment-Emergent Adverse Events (TEAEs) | - Decreased neutrophil count (55%)- Anemia (11%)- Decreased white blood cell count (11%) |

## Preclinical Development

Prior to human trials, EBC-129 underwent a comprehensive preclinical development program. [1] This included:

- Antibody Characterization: Identification and characterization of the monoclonal antibody and its target epitope.[1]
- In Vivo Testing: Elucidation of the mechanism of action through in vivo models.[1]
- Toxicology Studies: Required safety, toxicity, and toxicology studies to support an Investigational New Drug (IND) application.[1]
- Manufacturing: Production of EBC-129 under Good Manufacturing Practices (GMP).[1]

## Future Directions

The FDA has granted Fast Track designation to EBC-129 for pancreatic ductal adenocarcinoma.[3] Future research will likely involve:

- Phase 2 studies to further evaluate efficacy at the recommended doses.
- Evaluation of EBC-129 in combination with other anticancer agents, such as checkpoint inhibitors like pembrolizumab.[3]
- Expansion into other solid tumor types with high CEACAM5/6 expression.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 2. [targetedonc.com](https://targetedonc.com) [targetedonc.com]
- 3. [onclive.com](https://onclive.com) [onclive.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigational Agent EBC-129]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12405867/docs#application-notes-and-protocols-for-investigational-agent-ebc-129\]](https://www.benchchem.com/product/b12405867/docs#application-notes-and-protocols-for-investigational-agent-ebc-129)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)